N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Attachment of the Methoxyphenethylamine Group: The methoxyphenethylamine can be introduced via a nucleophilic substitution reaction, where the amine group reacts with an activated ester or acid chloride derivative of the thiazole intermediate.
Construction of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, involving the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyphenethylamine group to form corresponding quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The thiazole and dihydropyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For instance, the thiazole and dihydropyridine rings can bind to enzyme active sites, modulating their activity. The methoxyphenethylamine group may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: shares structural similarities with other thiazole and dihydropyridine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-28-16-7-3-2-5-13(16)8-10-21-17(25)11-14-12-29-20(23-14)24-19(27)15-6-4-9-22-18(15)26/h2-7,9,12H,8,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIQJUCUBTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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